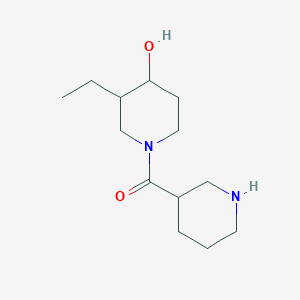

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-ethyl-4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-10-9-15(7-5-12(10)16)13(17)11-4-3-6-14-8-11/h10-12,14,16H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQERHCNNDIORHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of compounds structurally related to (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone commonly employs:

- Amide coupling reactions between carboxylic acid derivatives and piperidine amines.

- Use of coupling agents such as DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation.

- Protection and deprotection steps to manage hydroxyl groups on piperidine rings.

- Functionalization of piperidine rings through alkylation or reductive amination to introduce ethyl or other substituents.

This approach is supported by the synthesis of related amide compounds where acids and amines are coupled under mild conditions to yield the desired amides in good yield and purity.

Specific Preparation Steps

Amide Coupling Reaction

A typical preparation involves the coupling of a piperidine-3-carboxylic acid derivative with a 3-ethyl-4-hydroxypiperidine amine. The reaction conditions include:

- Dissolving the acid and amine in a polar aprotic solvent such as DMF or dichloromethane.

- Adding a coupling agent like DMT-MM or HATU.

- Stirring the mixture at room temperature for several hours (e.g., 3–16 hours).

- Quenching the reaction with aqueous sodium bicarbonate.

- Extracting the product with an organic solvent (e.g., ethyl acetate).

- Purification by column chromatography or recrystallization.

For example, in the synthesis of similar hydroxypiperidinyl methanones, 3-hydroxypiperidine hydrochloride was reacted with substituted benzoic acids using EDC/HOBt coupling in DMF with DIPEA base.

Introduction of the Ethyl Group

The ethyl substituent at the 3-position of the hydroxypiperidine ring can be introduced by:

- Starting from 3-ethyl-4-hydroxypiperidine as the amine component.

- Alternatively, by alkylation of 4-hydroxypiperidine derivatives via reductive amination or alkyl halide substitution under basic conditions.

The ethyl group provides steric and electronic modulation important for biological activity.

Hydroxyl Group Management

The 4-hydroxyl group on the piperidine ring may require protection during synthesis to avoid side reactions:

- Protection as tert-butyl carbamates (Boc groups) or ethers.

- Deprotection after amide bond formation using acidic conditions (e.g., trifluoroacetic acid).

This strategy is common in the synthesis of 4-oxypiperidine derivatives acting as ligands or pharmacophores.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Amide coupling | Acid + amine + DMT-MM or HATU + base | DMF, dichloromethane | Room temp, 3–16 h |

| Alkylation (ethyl group) | Alkyl halide or reductive amination | DMF, THF, or similar | Base such as K2CO3, NaH; mild heating |

| Hydroxyl protection/deprotection | Boc protection with di-tert-butyl dicarbonate; deprotection with TFA | Dichloromethane, TFA | Protect before coupling, deprotect after |

Purification and Characterization

Example Synthesis Summary (Hypothetical)

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Ethyl-4-hydroxypiperidine (amine) | Coupling with piperidine-3-carboxylic acid + DMT-MM + DIPEA in DMF | This compound | 60–80 |

| 2 | Crude amide | Purification by column chromatography | Pure target compound | — |

Research Findings and Optimization

- Use of DMT-MM and HATU coupling agents provides efficient amide bond formation with minimal side reactions.

- Protection of the hydroxyl group is crucial to prevent esterification or side reactions during coupling.

- Reaction temperatures around room temperature (20–30°C) favor higher yields and better selectivity.

- Purification by recrystallization from suitable solvents improves compound stability and isolates crystalline forms.

Summary Table of Key Preparation Parameters

| Parameter | Recommended Conditions | Remarks |

|---|---|---|

| Coupling agent | DMT-MM or HATU | Efficient, mild conditions |

| Solvent | DMF, dichloromethane | Polar aprotic solvents preferred |

| Temperature | 20–30°C | Room temperature optimal |

| Reaction time | 3–16 hours | Depends on scale and reagents |

| Hydroxyl protection | Boc or ether protection | Prevents side reactions |

| Purification | Column chromatography or recrystallization | Ensures purity and crystallinity |

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly as a muscarinic receptor antagonist . Muscarinic receptors are crucial in various neurological functions and are implicated in several diseases, including Alzheimer's disease and schizophrenia. Research indicates that derivatives of piperidine compounds can effectively modulate these receptors, potentially leading to new treatments for these conditions .

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone, as inhibitors of histone demethylases. These enzymes play a significant role in cancer progression by regulating gene expression through epigenetic modifications. Inhibitors targeting these enzymes could provide new avenues for cancer therapy .

Pain Management

The compound's structural similarities to known analgesics suggest its potential utility in pain management. Piperidine derivatives have been explored for their efficacy in treating neuropathic pain and other chronic pain conditions. The modulation of pain pathways through muscarinic receptor antagonism may offer a novel approach to pain relief without the side effects commonly associated with traditional opioids .

Neuropharmacology

Given its interaction with neurotransmitter systems, this compound is also being investigated for its neuroprotective properties. Studies suggest that compounds with similar structures can protect neuronal cells from damage induced by oxidative stress and excitotoxicity, common features in neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available piperidine derivatives. A common synthetic route includes:

- Formation of the Hydroxypiperidine: Starting from 3-ethylpiperidine, hydroxylation is performed to introduce the hydroxyl group at the 4-position.

- Methanone Formation: The introduction of the methanone moiety can be achieved through acylation reactions using appropriate acyl chlorides.

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

Characterization Techniques

Characterization of the synthesized compound is typically conducted using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.

- Mass Spectrometry (MS): To determine molecular weight and confirm the identity.

- X-ray Crystallography: For detailed structural analysis at the atomic level .

Case Study 1: Muscarinic Receptor Modulation

In a study examining various piperidine derivatives, this compound was identified as a potent antagonist at muscarinic receptors M1 and M4. This activity was linked to significant improvements in cognitive function in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent .

Case Study 2: Cancer Treatment

A series of experiments evaluated the efficacy of piperidine-based histone demethylase inhibitors, including our compound of interest. Results demonstrated that treatment led to reduced tumor growth in xenograft models, indicating promising anticancer properties that warrant further investigation .

Case Study 3: Pain Relief Efficacy

In preclinical trials focusing on neuropathic pain models, this compound exhibited significant analgesic effects comparable to existing opioid medications but with a markedly lower side effect profile .

Mechanism of Action

The mechanism of action of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations:

- Thermal Stability : Tetrazole-based analogs exhibit superior thermal stability (247–288°C) due to extensive hydrogen bonding , whereas the target compound’s stability may depend on intramolecular H-bonding from its hydroxyl group.

- Lipophilicity : The fluorophenyl-pyridinyl analog demonstrates increased hydrophobicity compared to the target compound, which may enhance blood-brain barrier penetration.

- Synthetic Complexity : Cyclohexyl-pyrrolidine derivatives require multi-step syntheses with moderate yields (e.g., 53% over two steps) , suggesting that the target compound’s synthesis could face similar challenges.

Physicochemical Properties

- Density : Orthorhombic crystal analogs (e.g., compound 4 in ) have densities near 1.675 g/cm³, suggesting that the target compound’s crystal packing may be influenced by its hydroxyl and ethyl groups.

Biological Activity

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, synthesis methods, and relevant case studies.

The compound is characterized by a piperidine core with hydroxyl and ethyl substituents, which may influence its biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization. Methods include:

- Formation of the Piperidine Ring : Utilizing precursors like 4-hydroxypiperidine and ethylating agents.

- Substitution Reactions : Introducing the methanone moiety through acylation techniques.

Receptor Interactions

Research indicates that this compound exhibits significant affinity for several neurotransmitter receptors:

- Dopamine Transporter (DAT) : The compound has shown potent inhibition of dopamine uptake, with a value in the low nanomolar range (6.23 nM) .

- Norepinephrine Transporter (NET) : Similar to its action on DAT, it also inhibits norepinephrine uptake, demonstrating a value of 7.56 nM .

- Serotonin Transporter (SERT) : The compound shows moderate affinity for SERT with a of 456 nM .

These interactions suggest potential applications in treating disorders related to dopamine and norepinephrine dysregulation, such as depression and ADHD.

Case Studies

- Neuropharmacological Studies : In vivo studies have demonstrated that compounds similar to this compound can produce anxiolytic effects in animal models, indicating potential therapeutic use in anxiety disorders .

- Antidepressant Activity : A study evaluating derivatives of this compound highlighted its efficacy in reducing depressive-like behaviors in rodent models, supporting its role as a candidate for antidepressant development .

Tables of Biological Activity

| Receptor | Activity Type | K_i Value (nM) |

|---|---|---|

| DAT | Inhibition | 6.23 |

| NET | Inhibition | 7.56 |

| SERT | Inhibition | 456 |

Q & A

Q. What are the recommended synthetic routes for (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-3-yl)methanone?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) or DMF, with DIPEA (N,N-diisopropylethylamine) as a base. For example, piperidine derivatives are often prepared via nucleophilic substitution or condensation reactions, followed by purification using column chromatography with solvent systems like n-hexane/EtOAc (3:1 v/v) .

Q. How can NMR and HPLC be utilized to confirm the structure and purity of the compound?

- Methodological Answer : 1H-NMR and 13C-NMR spectra are critical for structural confirmation. Key signals include hydroxyl protons (~δ 4.5–5.5 ppm) and piperidine ring carbons (~δ 40–60 ppm). HPLC analysis (e.g., C18 column, 254 nm detection) with retention times (~11–12 minutes) and peak areas (>95%) validates purity. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is typically performed using solvent pairs like chloroform/methanol (for polar intermediates) or n-hexane/EtOAc (for non-polar derivatives). Slow evaporation at 4°C enhances crystal formation. Monitor purity via melting point consistency and HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields for complex piperidine-based methanones?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., CuI/Pd(PPh3)4 for Sonogashira couplings) and solvent selection. For example, DMF at 60°C improves coupling efficiency compared to DCM. Lower catalyst loading (5–20 mol%) and extended reaction times (16–24 hours) may reduce byproducts. Parallel microscale reactions can identify optimal conditions .

Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data?

- Methodological Answer : Discrepancies often arise from residual solvents or hygroscopicity. Dry samples under vacuum (24 hours, 40°C) and use Karl Fischer titration to quantify water content. Re-run combustion analysis with freshly dried samples. For C/H/N deviations >0.5%, consider alternative purification methods (e.g., preparative HPLC) .

Q. How can hydrogen bonding and crystal packing be analyzed using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves hydrogen-bonding networks. Use SHELX-97 for structure refinement and ORTEP-3 for visualization. Symmetry operations (e.g., glide planes) and intermolecular interactions (O–H···N) should be quantified to explain stability .

Q. How to design biological assays to evaluate the compound's pharmacological potential?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition or GPCR binding) based on structural analogs. For example, benzoylpiperidine derivatives show activity in acetylcholinesterase inhibition assays. Use in vitro models (IC50 determination) followed by molecular dynamics simulations to correlate activity with conformational flexibility .

Q. What computational methods predict the compound's interaction with biological targets?

Q. How to integrate theoretical frameworks into experimental research on this compound?

- Methodological Answer : Align hypotheses with established theories (e.g., enzyme inhibition mechanisms) to design experiments. Use conceptual frameworks like Structure-Activity Relationship (SAR) models to prioritize synthetic targets. Validate findings against literature data on piperidine bioactivity .

Tables for Key Data

Table 1 : Representative NMR Chemical Shifts for Piperidine Derivatives

| Proton/Carbon Type | Chemical Shift Range (δ, ppm) |

|---|---|

| Piperidine C-N (13C) | 40–60 |

| Hydroxyl Proton (1H) | 4.5–5.5 |

| Aromatic Protons (1H) | 6.8–7.5 |

Table 2 : HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Retention Time (min) |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/H2O | 1.0 mL/min | 11.3–12.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.